molecular formula C10H12N2O3 B1592684 Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate CAS No. 332013-42-0

Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate

Cat. No.: B1592684
CAS No.: 332013-42-0
M. Wt: 208.21 g/mol
InChI Key: LZNFXTXORKMKRF-UHFFFAOYSA-N
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Description

Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which are used as magnetic catalysts in organic synthesis . These interactions are crucial for the compound’s role in catalyzing reactions and facilitating the synthesis of complex molecules.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer treatment, for example, clinical trials have shown promising results, indicating that the compound can impact cellular functions and potentially inhibit cancer cell growth

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles suggests that it may act as a catalyst in biochemical reactions, facilitating the formation of new chemical bonds and influencing the activity of enzymes involved in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, its stability and potential degradation products can influence its efficacy and safety in long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining safe and effective use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence its bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications

Properties

IUPAC Name

ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)7-4-5-12-8(6-7)9(13)11-2/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFXTXORKMKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628618
Record name Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332013-42-0
Record name Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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